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Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate Documentation Hub

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  • Product: Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate
  • CAS: 1857296-39-9

Core Science & Biosynthesis

Foundational

The 5-Bromo-4-Methylindole Scaffold: A Technical Guide for Medicinal Chemistry

Introduction: The Privileged Indole Scaffold and the Strategic Introduction of 5-Bromo-4-Methyl Substitution The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged s...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indole Scaffold and the Strategic Introduction of 5-Bromo-4-Methyl Substitution

The indole nucleus stands as a cornerstone in the edifice of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable ability to interact with a multitude of biological targets.[1][2] This versatile bicyclic heterocycle, formed by the fusion of a benzene and a pyrrole ring, is a recurring motif in a vast array of natural products and clinically approved drugs.[3][4] Its unique electronic properties and capacity for hydrogen bonding and π-stacking interactions make it an ideal framework for the design of enzyme inhibitors and receptor modulators.[5] The strategic functionalization of the indole core is a pivotal aspect of drug discovery, allowing for the fine-tuning of a compound's pharmacological profile.

This technical guide delves into the specifics of a particularly promising, yet underexplored, indole derivative: the 5-bromo-4-methylindole scaffold. The introduction of a bromine atom at the 5-position and a methyl group at the 4-position imparts a unique combination of physicochemical properties that can be strategically exploited in the design of novel therapeutic agents. The bromine atom serves as a versatile synthetic handle for a variety of cross-coupling reactions, enabling the introduction of diverse molecular fragments to probe structure-activity relationships (SAR).[4] Concurrently, the 4-methyl group can influence the molecule's conformation, metabolic stability, and hydrophobic interactions with the target protein. This guide will provide a comprehensive overview of the synthesis, reactivity, and potential medicinal chemistry applications of the 5-bromo-4-methylindole core, offering a valuable resource for researchers and drug development professionals.

Synthesis of the 5-Bromo-4-Methylindole Core

While the direct synthesis of 5-bromo-4-methylindole is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be devised based on established indole syntheses, such as the Fischer indole synthesis. The proposed pathway commences with a commercially available substituted aniline.

A potential challenge in the synthesis of substituted indoles, particularly those bearing electron-withdrawing groups like bromine, is the efficiency of the cyclization step.[6] Careful optimization of reaction conditions, including the choice of acid catalyst and temperature, is crucial for achieving a good yield.

Proposed Synthetic Pathway: Modified Fischer Indole Synthesis

The Fischer indole synthesis remains a robust and widely utilized method for the construction of the indole nucleus. A modified approach, starting from 4-bromo-3-methylaniline, is proposed for the synthesis of 5-bromo-4-methylindole.

G cluster_start Starting Material cluster_intermediate Intermediate Formation cluster_cyclization Cyclization & Aromatization start 4-Bromo-3-methylaniline hydrazine 4-Bromo-3-methylphenylhydrazine start->hydrazine 1. NaNO2, HCl 2. SnCl2 hydrazone Hydrazone Intermediate hydrazine->hydrazone Pyruvic Acid cyclized Indolenine Intermediate hydrazone->cyclized Polyphosphoric Acid (PPA), Heat product 5-Bromo-4-methylindole cyclized->product Aromatization

Caption: Proposed Fischer Indole Synthesis route to 5-bromo-4-methylindole.

Detailed Experimental Protocol: Synthesis of 5-Bromo-4-methylindole

Step 1: Synthesis of 4-Bromo-3-methylphenylhydrazine

  • To a stirred solution of 4-bromo-3-methylaniline (1.0 eq) in concentrated hydrochloric acid at 0-5 °C, add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution for 30 minutes at 0-5 °C.

  • In a separate flask, prepare a solution of tin(II) chloride (3.0 eq) in concentrated hydrochloric acid.

  • Slowly add the diazonium salt solution to the tin(II) chloride solution at 0-5 °C with vigorous stirring.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

  • Basify the reaction mixture with a concentrated sodium hydroxide solution until a pH of >10 is reached, keeping the temperature below 20 °C.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-bromo-3-methylphenylhydrazine, which can be used in the next step without further purification.

Step 2: Fischer Indole Synthesis

  • To a solution of 4-bromo-3-methylphenylhydrazine (1.0 eq) in ethanol, add pyruvic acid (1.1 eq).

  • Stir the mixture at room temperature for 1 hour to form the corresponding hydrazone.

  • Remove the solvent under reduced pressure.

  • To the crude hydrazone, add polyphosphoric acid (PPA) (10 eq by weight).

  • Heat the mixture to 100-120 °C and stir for 1-2 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the mixture with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 5-bromo-4-methylindole.

Chemical Reactivity and Strategic Functionalization

The 5-bromo-4-methylindole scaffold offers two primary sites for chemical modification: the bromine atom at the C5 position and the indole nitrogen (N1). The C5-bromo substituent is particularly valuable as it provides a handle for a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of functional groups.

Palladium-Catalyzed Cross-Coupling Reactions at the C5-Position

The bromine atom at the C5 position is amenable to several key palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These reactions are instrumental in building molecular complexity and exploring the SAR of 5-bromo-4-methylindole derivatives.[1]

G cluster_suzuki Suzuki-Miyaura Coupling cluster_buchwald Buchwald-Hartwig Amination cluster_sonogashira Sonogashira Coupling start 5-Bromo-4-methylindole suzuki_reagents Ar-B(OH)2 Pd Catalyst, Base start->suzuki_reagents buchwald_reagents R2NH Pd Catalyst, Base start->buchwald_reagents sonogashira_reagents R-C≡CH Pd/Cu Catalyst, Base start->sonogashira_reagents suzuki_product 5-Aryl-4-methylindole suzuki_reagents->suzuki_product buchwald_product 5-Amino-4-methylindole buchwald_reagents->buchwald_product sonogashira_product 5-Alkynyl-4-methylindole sonogashira_reagents->sonogashira_product

Caption: Key Pd-catalyzed cross-coupling reactions of 5-bromo-4-methylindole.

Representative Experimental Protocols for Cross-Coupling Reactions

Protocol 1: Suzuki-Miyaura Coupling [3]

  • In a reaction vial, combine 5-bromo-4-methylindole (1.0 eq), an arylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and palladium(II) acetate (0.02 eq) with a suitable phosphine ligand (e.g., SPhos, 0.04 eq).

  • Add a 4:1 mixture of dioxane and water.

  • Seal the vial and heat the mixture at 80-100 °C for 4-12 hours, monitoring by TLC.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by column chromatography.

Protocol 2: Buchwald-Hartwig Amination [3]

  • To an oven-dried Schlenk tube, add 5-bromo-4-methylindole (1.0 eq), the desired amine (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and a suitable ligand (e.g., Xantphos, 0.02 eq).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene or dioxane.

  • Heat the mixture at 100-120 °C for 12-24 hours.

  • Cool the reaction, dilute with ethyl acetate, and filter through celite.

  • Wash the filtrate with water and brine, dry, concentrate, and purify by column chromatography.

Medicinal Chemistry Applications: A Scaffold for Kinase Inhibitors and Beyond

The 5-bromo-4-methylindole scaffold is a promising starting point for the development of various therapeutic agents, particularly kinase inhibitors. The indole core can mimic the purine ring of ATP, enabling it to bind to the ATP-binding site of kinases.[5] The 5-bromo and 4-methyl substituents provide opportunities to enhance potency, selectivity, and pharmacokinetic properties.

Kinase Inhibitor Design

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[7][8] The 5-bromo-4-methylindole scaffold can be elaborated to target various kinases. For instance, derivatives of 5-bromoindole have been investigated as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Glycogen Synthase Kinase 3 (GSK-3).[4][9]

Receptor Receptor Tyrosine Kinase (e.g., EGFR) Extracellular Domain Transmembrane Domain Intracellular Kinase Domain Substrate Substrate Protein Receptor:f3->Substrate Phosphorylation (Blocked by Inhibitor) Inhibitor 5-Bromo-4-methylindole Derivative Inhibitor->Receptor:f3 Binds to ATP-binding site ATP ATP ATP->Receptor:f3 Competes for binding PhosphoSubstrate Phosphorylated Substrate Downstream Downstream Signaling (Proliferation, Survival) PhosphoSubstrate->Downstream caption Mechanism of a 5-bromo-4-methylindole-based kinase inhibitor.

Caption: Inhibition of a receptor tyrosine kinase by a hypothetical 5-bromo-4-methylindole derivative.

Structure-Activity Relationship (SAR) Insights
Position of ModificationSubstituent/ModificationPotential Effect on ActivityRationale
C5 Aryl or Heteroaryl (via Suzuki)Increased potency and selectivityCan form additional interactions (e.g., π-stacking, hydrogen bonds) with the target protein.[10]
C5 Substituted Amines (via Buchwald-Hartwig)Improved solubility and potential for new hydrogen bondsThe nature of the amine can be tuned to optimize pharmacokinetic properties.
N1 Alkyl or Aryl groupsModulation of lipophilicity and steric interactionsCan influence the orientation of the scaffold within the binding pocket.
C2/C3 Various substituentsCan be critical for interaction with the hinge region of kinasesOften a key area for establishing selectivity.
C4-Methyl -Enhanced metabolic stability and hydrophobic interactionsCan block sites of metabolism and provide favorable van der Waals contacts.

Conclusion and Future Perspectives

The 5-bromo-4-methylindole scaffold represents a valuable, yet relatively untapped, resource for medicinal chemists. Its synthetic accessibility, coupled with the versatility of the C5-bromo substituent for a range of cross-coupling reactions, provides a robust platform for the generation of diverse chemical libraries. The strategic placement of the 4-methyl group offers an additional tool for optimizing the pharmacological properties of drug candidates.

Future research in this area should focus on the development and optimization of synthetic routes to 5-bromo-4-methylindole and its derivatives. Subsequent screening of these compounds against a variety of biological targets, particularly protein kinases, will be crucial in uncovering their therapeutic potential. Detailed structure-activity relationship studies will be instrumental in guiding the design of next-generation drug candidates based on this promising scaffold.

References

  • Budovská, M., et al. (n.d.). Design, synthesis and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. Beilstein Archives. [Link]

  • Google Patents. (n.d.). CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5-.
  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. [Link]

  • Bio-protocol. (2014). High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Bio-protocol, 4(8), e1103. [Link]

  • National Center for Biotechnology Information. (n.d.). The Azaindole Framework in the Design of Kinase Inhibitors. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). Palladium Catalyzed Cross-Coupling of Five-Membered Heterocyclic Silanolates. PubMed Central. [Link]

  • Comptes Rendus de l'Académie des Sciences. (2022). Palladium-catalyzed Suzuki–Miyaura cross-coupling with $\alpha $-aminophosphonates based on 1,3,4-oxadiazole as ligands. Comptes Rendus Chimie, 25(S1), 1-10. [Link]

  • Frontiers in Chemistry. (2022). Design, synthesis and biological evaluation of 9-aryl-5H-pyrido[4,3-b]indole derivatives as potential tubulin polymerization inhibitors. Frontiers in Chemistry, 10, 976352. [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and Biological Evaluation of Novel Indole-Derived Thioureas. PubMed Central. [Link]

  • Chemical Kinomics & Innovative Drug Discovery. (n.d.). Drug Discovery - Inhibitor. [Link]

  • National Center for Biotechnology Information. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PubMed Central. [Link]

  • BIOCEV. (n.d.). Trends in kinase drug discovery: targets, indications and inhibitor design. [Link]

  • Bentham Science Publishers. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-Cancer Agents in Medicinal Chemistry, 23(11), 1336-1348. [Link]

  • National Center for Biotechnology Information. (n.d.). Design, synthesis, and biological evaluation of indole-modified tamoxifen relatives as potent anticancer agents. PubMed Central. [Link]

  • ACS Publications. (2014). Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Journal of Medicinal Chemistry, 57(11), 4847-4859. [Link]

  • PubMed. (n.d.). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. [Link]

  • ResearchGate. (n.d.). Design, synthesis, and biological evaluation of novel 5-bromo derivatives of indole phytoalexins. [Link]

Sources

Exploratory

Determining the DMSO Solubility of Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate: A Technical Guide for Drug Discovery Professionals

Foreword: The Imperative of Solubility in Preclinical Research In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges....

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Solubility in Preclinical Research

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the fundamental physicochemical properties that dictate the trajectory of this journey, solubility stands as a critical gatekeeper. Poor solubility can lead to a cascade of complications, including the underestimation of biological potency, unreliable structure-activity relationships (SAR), and significant hurdles in formulation and in vivo studies. It is with this understanding that we approach the characterization of novel chemical entities.

Physicochemical Profile: Understanding the Interplay of Solute and Solvent

A robust understanding of the molecular characteristics of both the solute and the solvent is paramount to interpreting solubility data. The interaction between these two components governs the extent to which the solute can be dissolved.

Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate: A Profile
  • IUPAC Name: methyl 5-bromo-4-methyl-1H-indole-2-carboxylate

  • CAS Number: 1857296-39-9[1]

  • Molecular Formula: C₁₁H₁₀BrNO₂[2]

  • Molecular Weight: 268.11 g/mol

  • Structure:

    Caption: 2D Structure of Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate.

The indole scaffold is a privileged structure in medicinal chemistry, known for its relative rigidity and ability to participate in various intermolecular interactions. The presence of a bromine atom and a methyl group on the benzene ring portion, along with a methyl ester at the 2-position, contributes to the molecule's overall lipophilicity. The indole nitrogen is capable of acting as a hydrogen bond donor, while the carbonyl oxygen of the ester can act as a hydrogen bond acceptor. These features suggest a complex solubility profile, balancing hydrophobic and polar characteristics.

Dimethyl Sulfoxide (DMSO): The Universal Solvent in Early Discovery

DMSO is a polar aprotic solvent with a high dielectric constant and a large dipole moment.[3] Its ability to dissolve a wide array of both polar and nonpolar compounds has made it an indispensable tool in drug discovery.

PropertyValue
Molecular Formula (CH₃)₂SO
Boiling Point 189 °C (372 °F)[2]
Melting Point 18.5 °C (65.3 °F)[2]
Key Features Highly polar, aprotic, water-miscible[2]

The efficacy of DMSO as a solvent for compounds like methyl 5-bromo-4-methyl-1H-indole-2-carboxylate stems from its ability to disrupt the crystal lattice of the solid compound and solvate the individual molecules. The polar sulfoxide group in DMSO can effectively interact with the polar regions of the indole derivative, while its methyl groups can engage in van der Waals interactions with the lipophilic portions of the molecule.

Methodologies for Solubility Determination: Kinetic vs. Thermodynamic Approaches

The term "solubility" can be context-dependent in a drug discovery setting. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet equally valuable, insights into a compound's behavior.

Kinetic Solubility: A High-Throughput Assessment for Early Screening

Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly diluted from a high-concentration DMSO stock into an aqueous buffer.[4] This method is designed to mimic the conditions of many in vitro biological assays and provides a rapid assessment of a compound's propensity to precipitate.[5][6]

This protocol outlines a standard procedure for determining the kinetic solubility of methyl 5-bromo-4-methyl-1H-indole-2-carboxylate using a plate-based turbidimetric method.

Materials:

  • Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well clear-bottom microplates

  • Multi-channel pipette

  • Plate reader with turbidimetric or nephelometric capabilities (e.g., measuring absorbance at 620 nm)

Procedure:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of methyl 5-bromo-4-methyl-1H-indole-2-carboxylate in 100% DMSO. Ensure complete dissolution by vortexing.

  • Serial Dilutions: In a 96-well plate, perform a serial dilution of the 10 mM stock solution in DMSO to create a range of concentrations (e.g., from 10 mM down to 0.01 mM).

  • Addition to Aqueous Buffer: Using a multi-channel pipette, transfer a small volume (e.g., 2 µL) of each DMSO concentration into a corresponding well of a new 96-well plate.

  • Rapid Dilution: To each well containing the DMSO solution, add 198 µL of PBS (pH 7.4) to achieve a final DMSO concentration of 1%. This will result in a 1:100 dilution of the compound concentrations.

  • Incubation: Incubate the plate at room temperature for a defined period, typically 1-2 hours, to allow for precipitation to occur.[6]

  • Measurement: Measure the turbidity of each well using a plate reader. This is often done by measuring the absorbance at a wavelength where the compound does not absorb (e.g., 620 nm).[6]

  • Data Analysis: The kinetic solubility is determined as the highest concentration at which the turbidity is not significantly above the baseline (wells containing only 1% DMSO in PBS).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis stock Prepare 10 mM Stock in 100% DMSO serial_dil Create Serial Dilutions in DMSO Plate stock->serial_dil transfer Transfer 2 µL to Assay Plate serial_dil->transfer add_buffer Add 198 µL PBS (pH 7.4) transfer->add_buffer incubate Incubate 1-2 hours at Room Temp add_buffer->incubate measure Measure Turbidity (e.g., Absorbance at 620 nm) incubate->measure determine_sol Determine Highest Non-Precipitated Concentration measure->determine_sol

Caption: Workflow for the Turbidimetric Kinetic Solubility Assay.

Thermodynamic Solubility: The "Gold Standard" for Equilibrium

Thermodynamic solubility is the saturation concentration of a compound in a solvent at equilibrium.[7] This measurement is typically performed using the shake-flask method and is considered the "gold standard" as it reflects the true solubility of the most stable crystalline form of the compound.[8]

This protocol details the shake-flask method for determining the thermodynamic solubility of methyl 5-bromo-4-methyl-1H-indole-2-carboxylate in DMSO.

Materials:

  • Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate (solid)

  • Anhydrous DMSO (≥99.9% purity)

  • Glass vials with screw caps

  • Orbital shaker in a temperature-controlled environment (e.g., 25 °C)

  • Centrifuge

  • 0.22 µm syringe filters

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector and a suitable column (e.g., C18)

Procedure:

  • Sample Preparation: Add an excess amount of solid methyl 5-bromo-4-methyl-1H-indole-2-carboxylate to several glass vials. The excess solid is crucial to ensure that an equilibrium with the solid phase is achieved.

  • Solvent Addition: Add a precise volume of DMSO to each vial.

  • Equilibration: Tightly seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours. This extended incubation allows the system to reach equilibrium.[8]

  • Phase Separation: After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

  • Quantification: Prepare a standard curve of the compound in DMSO. Accurately dilute the filtered supernatant and quantify the concentration of the dissolved compound using a validated HPLC method.

G cluster_setup Setup cluster_equilibration Equilibration cluster_separation Phase Separation & Quantification add_solid Add Excess Solid Compound to Vials add_dmso Add Precise Volume of DMSO add_solid->add_dmso shake Seal and Shake at Constant Temp (24-48 hours) add_dmso->shake centrifuge Centrifuge to Pellet Solid shake->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant filter_sample Filter through 0.22 µm Filter collect_supernatant->filter_sample quantify Quantify Concentration by HPLC filter_sample->quantify

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Data Presentation and Interpretation

The results from these assays should be meticulously documented. The following table provides a template for summarizing the solubility data for methyl 5-bromo-4-methyl-1H-indole-2-carboxylate.

ParameterValueUnitMethodTemperature (°C)
Kinetic Solubility To be determinedµMTurbidimetry25
Thermodynamic Solubility To be determinedmg/mLShake-Flask25
Thermodynamic Solubility To be determinedmMShake-Flask25

Expert Insights:

  • Discrepancies between Methods: It is common to observe that the kinetic solubility value is higher than the thermodynamic solubility. This is because the rapid dilution from a DMSO stock can create a supersaturated solution that takes time to precipitate.

  • The Impact of Water: DMSO is hygroscopic and will absorb atmospheric moisture. The presence of water can significantly decrease the solubility of hydrophobic compounds in DMSO. It is imperative to use anhydrous DMSO and minimize exposure to air.

  • Solid-State Properties: The thermodynamic solubility is dependent on the crystal form (polymorph) of the solid compound. The most stable polymorph will have the lowest solubility.

Conclusion: A Foundation for Confident Decision-Making

Accurately determining the DMSO solubility of methyl 5-bromo-4-methyl-1H-indole-2-carboxylate is not merely a procedural step but a foundational piece of data that will inform its progression through the drug discovery pipeline. By employing the robust methodologies outlined in this guide, researchers can generate reliable and reproducible solubility data. This, in turn, enables confident decision-making regarding compound concentration in biological assays, provides critical information for formulation development, and ultimately contributes to the overall integrity and success of the research program.

References

  • Butcher, R. J., et al. (2007). Methyl 5-bromo-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1234-o1235. Available at: [Link]

  • PubChemLite. (n.d.). Methyl 5-bromo-4-methyl-1h-indole-2-carboxylate (C11H10BrNO2). Retrieved February 15, 2026, from [Link]

  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved February 15, 2026, from [Link]

  • gChem. (n.d.). DMSO Physical Properties. Retrieved February 15, 2026, from [Link]

  • Domainex. (n.d.). Turbidimetric (Kinetic) Solubility Assay. Retrieved February 15, 2026, from [Link]

  • BioDuro. (n.d.). ADME Solubility Assay. Retrieved February 15, 2026, from [Link]

  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO). Retrieved February 15, 2026, from [Link]

  • Glomme, A., et al. (2005). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies, 12(3), 28-33. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Buch-wald-Hartwig Amination of Methyl 5-bromo-4-methylindole Derivatives

Introduction: The Strategic Importance of C-N Bond Formation in Indole Scaffolds The Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, providing a versatile and efficient method...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of C-N Bond Formation in Indole Scaffolds

The Buchwald-Hartwig amination has emerged as a transformative tool in modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1][2] This palladium-catalyzed cross-coupling reaction has proven particularly indispensable in the fields of medicinal chemistry and drug development, where the arylamine motif is a common feature in a vast array of bioactive molecules.[3][4] The indole nucleus itself is a privileged scaffold, present in numerous natural products and pharmaceuticals. The ability to strategically functionalize the indole core, especially through the introduction of amino groups, is a powerful approach for modulating the pharmacological and physicochemical properties of these compounds.

This document serves as a comprehensive guide to the application of the Buchwald-Hartwig amination for the synthesis of methyl 5-amino-4-methylindole derivatives from their corresponding 5-bromo precursors. We will delve into the mechanistic underpinnings of the reaction, provide detailed experimental protocols, and offer insights into reaction optimization and troubleshooting, tailored for researchers, scientists, and professionals in drug development.

Mechanistic Overview: The Catalytic Cycle

The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving a palladium catalyst.[5][6] The cycle is generally understood to involve the following key steps:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl halide (methyl 5-bromo-4-methylindole), forming a Pd(II) intermediate.[6][7]

  • Amine Coordination and Deprotonation: The amine nucleophile coordinates to the Pd(II) complex. In the presence of a base, the amine is deprotonated to form a palladium-amido complex.

  • Reductive Elimination: The final step is the reductive elimination of the desired arylamine product, which regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][6]

The judicious selection of the palladium source, ligand, and base is paramount to the success and efficiency of this catalytic process.[8] Bulky, electron-rich phosphine ligands are often crucial for promoting the key steps of the cycle.[8]

Buchwald_Hartwig_Amination_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Complex (L)Pd(II)(Ar)(X) Pd0->OxAdd Oxidative Addition ArX Methyl 5-bromo-4-methylindole (Ar-X) ArX->OxAdd Amine Amine (R₂NH) Amine->OxAdd Product Methyl 5-amino-4-methylindole (Ar-NR₂) Amido Palladium-Amido Complex (L)Pd(II)(Ar)(NR₂) OxAdd->Amido Amine Coordination & Deprotonation Amido->Pd0 Amido->Product Reductive Elimination Base Base Base->OxAdd HX H-X

Caption: The catalytic cycle of the Buchwald-Hartwig amination.

Recommended Experimental Protocol

This protocol provides a general starting point for the Buchwald-Hartwig amination of methyl 5-bromo-4-methylindole derivatives. Optimization of specific parameters may be required for different amine coupling partners to achieve maximum yield and purity.

Reagents and Materials:

  • Methyl 5-bromo-4-methylindole derivative (1.0 equiv)

  • Amine (1.2-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, or a pre-catalyst like a G3 or G4 palladacycle) (1-5 mol%)

  • Phosphine ligand (e.g., XPhos, RuPhos, BrettPhos) (1.2-1.5 times the palladium loading)[9]

  • Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDS) (1.5-2.5 equiv)[7][9]

  • Anhydrous, degassed solvent (e.g., toluene, dioxane, THF)[10]

Equipment:

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

  • Inert gas supply (argon or nitrogen) with manifold

  • Syringes and needles for transfer of reagents and solvents

Step-by-Step Procedure:

  • Inert Atmosphere Preparation: The reaction vessel is charged with the methyl 5-bromo-4-methylindole derivative, palladium precursor, ligand, and base in a glovebox or under a positive flow of inert gas.

  • Reagent Addition: The amine is then added to the reaction vessel. If the amine is a liquid, it can be added via syringe. If it is a solid, it should be added along with the other solid reagents.

  • Solvent Addition: Anhydrous, degassed solvent is added to the reaction vessel via syringe.

  • Reaction Execution: The reaction mixture is stirred vigorously and heated to the desired temperature (typically between 80-110 °C) in a preheated oil bath.[7] The progress of the reaction should be monitored by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The mixture is then diluted with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and washed with water or brine. The organic layer is separated, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the desired methyl 5-amino-4-methylindole derivative.

Optimization and Troubleshooting

The success of a Buchwald-Hartwig amination is highly dependent on the careful selection of reaction parameters. Below is a discussion of key variables and common troubleshooting scenarios.

Table 1: Guide to Reaction Parameter Selection

ParameterCommon ChoicesConsiderations
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂, G3/G4 PalladacyclesPre-catalysts often offer better reliability and faster activation.[7]
Ligand XPhos, RuPhos, BrettPhos, DavePhosThe choice of ligand is critical and substrate-dependent. For indoles, ligands like DavePhos have shown good results.[9] Sterically hindered ligands are often beneficial.[1]
Base NaOt-Bu, K₃PO₄, Cs₂CO₃, LHMDSStrong bases like NaOt-Bu often lead to faster reactions but may not be compatible with all functional groups.[9] Weaker bases like K₃PO₄ or Cs₂CO₃ can be used for sensitive substrates.[11] LHMDS can be advantageous for substrates with protic functional groups.[4][9]
Solvent Toluene, Dioxane, THF, t-BuOHToluene and dioxane are common choices.[10] The choice of solvent can influence reaction rates and solubility.
Temperature 80-110 °CHigher temperatures can increase reaction rates but may also lead to side reactions.[7]

Troubleshooting Common Issues:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure the palladium precursor and ligand are of high quality and have been stored properly. Consider using a pre-catalyst to ensure efficient generation of the active Pd(0) species.[12]

    • Inappropriate Ligand/Base Combination: The synergy between the ligand and base is crucial. A screening of different combinations may be necessary.

    • Insufficient Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.

  • Side Reactions:

    • Hydrodehalogenation: This is a common side reaction where the aryl halide is reduced instead of undergoing amination.[12] This can sometimes be minimized by changing the ligand or lowering the reaction temperature.

    • Dimerization of Starting Material: This can occur under certain conditions and may be mitigated by adjusting the catalyst system.

  • Poor Yields with Unprotected Indoles:

    • While amination at the 5-position of the indole is generally favored over N-arylation of the indole nitrogen, the latter can be a competing pathway.[11] Careful selection of the catalyst system can enhance selectivity. Some studies have shown successful amination of unprotected bromoindoles.[11][13]

Data Presentation: Exemplary Reaction Conditions

The following table summarizes representative conditions for the Buchwald-Hartwig amination of bromo-heterocycles, providing a useful reference for initial reaction setup.

Table 2: Literature Examples of Buchwald-Hartwig Amination of Bromo-Heterocycles

Aryl BromideAmineCatalyst/LigandBaseSolventTemp (°C)Yield (%)Reference
7-bromoindole7-aminoindolePd(dppf)Cl₂ / dppfNaOt-BuDioxane--[11]
6-bromoindoleVarious aminesPd(OAc)₂ / BrettPhosK₂CO₃t-BuOH--[13]
3-bromothiophene1-aza-18-crown-6DavePhos Pd G4 / DavePhosNaOt-BuToluene100-[14]
Bromo-glutarimideVarious amines-LHMDSDioxane45-90Good[15]

Experimental Workflow Diagram

Buchwald_Hartwig_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification prep_vessel Prepare Schlenk flask under inert atmosphere add_solids Add methyl 5-bromo-4-methylindole, Pd precursor, ligand, and base prep_vessel->add_solids add_amine Add amine add_solids->add_amine add_solvent Add anhydrous, degassed solvent add_amine->add_solvent heat_stir Heat to desired temperature with vigorous stirring add_solvent->heat_stir monitor Monitor reaction progress (TLC, GC-MS, LC-MS) heat_stir->monitor cool Cool to room temperature monitor->cool extract Dilute, wash, and extract cool->extract dry_concentrate Dry and concentrate the organic layer extract->dry_concentrate purify Purify by column chromatography dry_concentrate->purify product Isolated Product purify->product

Caption: General experimental workflow for the Buchwald-Hartwig amination.

Conclusion

The Buchwald-Hartwig amination is a robust and highly valuable transformation for the synthesis of substituted indole derivatives. By understanding the underlying mechanism and carefully selecting the reaction parameters, researchers can efficiently access a wide range of novel compounds with potential applications in drug discovery and materials science. The protocols and guidelines presented herein are intended to serve as a solid foundation for the successful implementation of this powerful synthetic methodology.

References

  • Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 15, 2026, from [Link]

  • Singleton, D. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis, 10(24), 14666–14674. [Link]

  • Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved February 15, 2026, from [Link]

  • Diindolylamine Preparation and Stability Investigations - PMC - NIH. (2022, February 4). Retrieved February 15, 2026, from [Link]

  • Recent Progress Concerning the N-Arylation of Indoles - PMC. (2021, March 26). Retrieved February 15, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 15, 2026, from [Link]

  • Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress. (n.d.). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig coupling troubleshooting - Chemistry Stack Exchange. (2022, May 22). Retrieved February 15, 2026, from [Link]

  • Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow - ChemRxiv. (n.d.). Retrieved February 15, 2026, from [Link]

  • Palladium-catalyzed Buchwald-Hartwig amination - Atlanchim Pharma. (n.d.). Retrieved February 15, 2026, from [Link]

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. Organic Letters, 12(20), 4438–4441. [Link]

  • Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023, June 20). Retrieved February 15, 2026, from [Link]

  • Fors, B. P., et al. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4582–4585. [Link]

  • Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (2024, December 12). Retrieved February 15, 2026, from [Link]

  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 15, 2026, from [Link]

  • Diindolylamine Preparation and Stability Investigations | ACS Omega - ACS Publications. (2022, February 4). Retrieved February 15, 2026, from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Methyl 5-bromo-4-methyl-1H-indole-2-carboxylate

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of methyl 5-bromo-4-methyl-1H-indole-2-carboxylate. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists engaged in the synthesis and purification of methyl 5-bromo-4-methyl-1H-indole-2-carboxylate. The purity of this indole intermediate is paramount for its successful application in downstream synthetic steps and biological assays. This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and validated protocols to address common challenges encountered during its purification.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for purifying crude methyl 5-bromo-4-methyl-1H-indole-2-carboxylate?

The two primary and most effective purification techniques for this compound are recrystallization and flash column chromatography. The choice between them depends on the nature and quantity of impurities, the scale of the reaction, and the desired final purity. Recrystallization is often preferred for larger quantities when a suitable solvent system can be identified, as it can be more efficient and yield highly crystalline material.[1][2] Column chromatography is invaluable for removing closely related impurities that are difficult to separate by crystallization or when working on a smaller, discovery scale.[1]

Q2: What types of impurities are commonly encountered after the synthesis of this indole?

Typical impurities originate from the synthetic route used, most commonly a variation of the Fischer indole synthesis.[1] These can include:

  • Unreacted Starting Materials: Such as the corresponding arylhydrazine and pyruvate precursors.

  • Regioisomers: If the cyclization step of the synthesis is not perfectly selective, isomeric indole structures can form.[3]

  • Colored Byproducts: Highly conjugated side-products or degradation products can form under the acidic and heated conditions of the synthesis, leading to yellow, brown, or black crude material.[3][4]

  • N-N Bond Cleavage Products: Side reactions can lead to cleavage of the hydrazone intermediate, generating aniline-type byproducts.[3]

Q3: How do I decide whether to use recrystallization or column chromatography?

The decision should be based on an initial purity assessment, typically by Thin Layer Chromatography (TLC).

  • Choose Recrystallization if:

    • The crude product is relatively pure (>85%) with one major spot on TLC.

    • You are working on a multi-gram scale.

    • A solvent system is known or can be found that dissolves the compound when hot but provides low solubility when cold.[2]

  • Choose Column Chromatography if:

    • TLC analysis shows multiple, closely-spaced spots, indicating structurally similar impurities.[3][5]

    • The crude product is an oil or amorphous solid that fails to crystallize.

    • You need to isolate the product from a complex mixture of byproducts on a small to medium scale.[6]

Purification & Troubleshooting Workflow

The following diagram outlines the general workflow for purifying the crude product, integrating decision points for troubleshooting common issues.

cluster_start cluster_main_paths cluster_end start Crude Methyl 5-bromo-4-methyl- 1H-indole-2-carboxylate tlc Initial Purity Assessment (TLC) start->tlc recryst Recrystallization tlc->recryst High Purity (>85%) Large Scale chrom Column Chromatography tlc->chrom Complex Mixture Small Scale analysis Final Purity Analysis (TLC, NMR, LC-MS) recryst->analysis chrom->analysis analysis->chrom Purity Not Met product Pure Product analysis->product Purity Confirmed

Caption: General purification workflow for the target compound.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format.

Problem Probable Cause(s) Recommended Solution(s)
Persistent yellow or brown color remains in the product after recrystallization. The presence of highly conjugated, colored impurities that co-crystallize with the product.Primary Solution: During the recrystallization process, after the crude material is fully dissolved in the hot solvent, add a small amount (1-2% w/w) of activated charcoal.[7] Stir for 5-10 minutes, then perform a hot filtration through a pad of Celite or filter paper to remove the charcoal before allowing the solution to cool. Caution: Using too much charcoal can lead to significant product loss due to adsorption.
The compound streaks or multiple spots co-elute during column chromatography. 1. Incorrect Solvent Polarity: The eluent system is not optimized for separation. 2. Compound Interaction with Silica: The weakly acidic N-H proton of the indole can interact with the acidic silica gel, causing tailing.[8] 3. Column Overloading: Too much crude material was loaded onto the column.1. Optimize Eluent: Systematically test different solvent systems (e.g., Hexanes/Ethyl Acetate, Dichloromethane/Methanol) using TLC to find an eluent that gives a retention factor (Rf) of ~0.25-0.35 for the product and good separation from impurities. A gradient elution may be necessary.[1] 2. Modify Stationary/Mobile Phase: If streaking is observed, consider using a different stationary phase like neutral alumina. Alternatively, you can add a small amount (~0.5%) of a modifier like triethylamine to the eluent system to neutralize active sites on the silica gel.[8] 3. Reduce Loading: Use a higher ratio of silica gel to crude product (typically 50:1 to 100:1 w/w). For difficult separations, consider dry loading the sample onto Celite or a small amount of silica.
Very low or no product recovery after recrystallization. 1. High Solubility: The product is too soluble in the chosen solvent, even at low temperatures. 2. Excess Solvent: Too much solvent was used during the dissolution step.[2]1. Change Solvent System: Test alternative single solvents or, more effectively, a mixed-solvent system. Dissolve the compound in a minimal amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) at an elevated temperature until turbidity persists. Then, clarify by adding a drop of the good solvent and allow to cool. 2. Minimize Solvent Volume: Always use the minimum volume of hot solvent required to fully dissolve the crude material. This ensures the solution becomes supersaturated upon cooling, maximizing crystal yield.[2]
TLC shows a new spot appearing after purification by column chromatography. The product is unstable on silica gel and is degrading.Indoles can be sensitive to the acidic nature of standard silica gel.[3] Primary Solution: Use a deactivated stationary phase. This can be achieved by flushing the packed column with the starting eluent containing 1% triethylamine before loading the sample. Alternatively, use a less acidic stationary phase such as neutral alumina.

Troubleshooting Decision Tree

cluster_problems cluster_solutions start Analyze Crude Product by TLC p1 Problem: Persistent Color start->p1 Impurity is colored p2 Problem: Poor Separation / Streaking start->p2 Spots overlap p3 Problem: Low Recovery start->p3 Yield is poor p4 Problem: On-Column Decomposition start->p4 New spots appear post-column s1 Solution: Add Activated Charcoal during Recrystallization p1->s1 s2 Solution: Optimize Eluent (TLC) Try Gradient Elution Add Modifier (e.g., Et3N) p2->s2 s3 Solution: Use Minimal Hot Solvent Try Mixed-Solvent System p3->s3 s4 Solution: Use Neutral Alumina or Deactivate Silica Gel p4->s4

Caption: Decision tree for troubleshooting common purification issues.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is designed to yield a high-purity, crystalline solid. The key is identifying an appropriate solvent or solvent pair. Good starting points for substituted indoles include ethyl acetate, toluene, acetone, or mixtures such as ethyl acetate/hexanes or acetone/water.[1][7]

  • Solvent Selection: In small test tubes, test the solubility of ~20 mg of crude material in various solvents. A good solvent will dissolve the compound when hot but result in poor solubility at room temperature or in an ice bath.

  • Dissolution: Place the crude methyl 5-bromo-4-methyl-1H-indole-2-carboxylate in an Erlenmeyer flask with a stir bar. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add more solvent in small portions until the solid is completely dissolved.[2]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated charcoal. Return the flask to the heat and stir at a gentle boil for 5-10 minutes.

  • Hot Filtration: If charcoal was used, perform a hot filtration through a fluted filter paper or a Celite pad in a heated funnel to remove the charcoal. Collect the hot, clear filtrate in a clean, pre-warmed Erlenmeyer flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, you may place the flask in an ice bath for 30-60 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under a high vacuum to remove all residual solvent.

Protocol 2: Purification by Flash Column Chromatography

This method is ideal for separating the target compound from impurities with different polarities.

  • Eluent Selection: Using TLC, identify a solvent system (e.g., Hexanes:Ethyl Acetate) that provides a retention factor (Rf) of 0.25-0.35 for the desired compound and separates it from all major impurities.

  • Column Packing: Select an appropriately sized column. As a rule of thumb, use 50-100 g of silica gel for every 1 g of crude material. Pack the column as a slurry with the initial, low-polarity eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). For best results, add a small amount of silica gel or Celite to this solution and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the low-polarity solvent system determined by TLC. Collect fractions in an ordered array of test tubes.

  • Gradient Elution (if necessary): If impurities are slow to elute, gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate in hexanes). This will help elute more polar compounds.

  • Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Solvent Removal: Combine the pure fractions in a round-bottom flask and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

References

  • IUCrData. (n.d.). Methyl 5‐bromo‐1H‐indole‐2‐carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Process of preparing purified aqueous indole solution.
  • Reddit. (2021). Problems with Fischer indole synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). 5-bromoindole preparation method.

Sources

Optimization

Overcoming steric hindrance in 4-methyl indole substitution reactions

Technical Support Center: 4-Methyl Indole Substitution Reactions From the desk of the Senior Application Scientist Welcome to the technical support center for indole functionalization. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4-Methyl Indole Substitution Reactions

From the desk of the Senior Application Scientist

Welcome to the technical support center for indole functionalization. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of substitution reactions on the 4-methyl indole scaffold. The inherent reactivity of the indole nucleus often clashes with the steric demands of substituents, particularly at the C4 position. This resource provides field-proven insights, troubleshooting guides, and detailed protocols to help you overcome these challenges and achieve your desired regioselectivity and yield.

Core Principles: The Challenge of the 4-Methyl Indole

The indole ring system presents a fascinating yet challenging puzzle for synthetic chemists. Its reactivity is not uniform. The pyrrole ring is significantly more electron-rich than the benzene portion, making it more susceptible to electrophilic attack.[1] The generally accepted order of reactivity for electrophilic substitution is C3 >> C2 > C7 > C5 > C6 > C4.

The introduction of a methyl group at the C4 position introduces a significant layer of complexity:

  • Steric Hindrance: The C4-methyl group acts as a bulky physical barrier.[2][3] It significantly hinders the approach of reagents to the neighboring C3 and C5 positions. This "fat goalie" effect can shut down otherwise favorable reaction pathways.[4]

  • Electronic Effects: The methyl group is weakly electron-donating, which can subtly influence the reactivity of the benzenoid ring, but this effect is often overshadowed by the powerful steric hindrance.

This guide will address how to either "force" a reaction past this steric barrier or, more elegantly, how to leverage modern synthetic methods to achieve selective functionalization at other positions.

Frequently Asked Questions (FAQs)

Q1: Why is my standard electrophilic substitution (e.g., Friedel-Crafts, Vilsmeier-Haack) on 4-methylindole failing or giving a complex mixture?

A1: This is a classic issue rooted in the indole's inherent properties.

  • Inherent Reactivity vs. Steric Blockade: The C3 position is the most electronically activated and kinetically favored site for electrophilic attack.[1] However, the adjacent C4-methyl group sterically blocks this trajectory. The electrophile is caught between a favorable electronic environment it cannot reach and less favorable positions that are accessible. This can lead to a mixture of products (e.g., at C2, C7) or no reaction at all.

  • Acid-Sensitivity: Many classic electrophilic substitution reactions employ strong Lewis or Brønsted acids. Indoles, particularly with a free N-H, are prone to polymerization under harsh acidic conditions. The nitrogen lone pair can also coordinate to Lewis acids (like AlCl₃), deactivating the ring system and preventing the desired reaction.[5]

Q2: I'm attempting a Friedel-Crafts acylation on 4-methylindole and getting low to no yield. What are the most common pitfalls and their solutions?

A2: Friedel-Crafts acylations are particularly challenging with indoles for the reasons mentioned above. Here is a troubleshooting workflow:

  • Problem: Catalyst Deactivation. The indole nitrogen acts as a Lewis base and can irreversibly bind to the Lewis acid catalyst (e.g., AlCl₃), shutting down the reaction.

    • Solution: Protect the indole nitrogen. Converting the N-H to an N-Protecting Group (e.g., N-tosyl, N-Boc, or a bulky N-silyl group) prevents this side reaction. This is often the single most effective change you can make.

  • Problem: Harsh Conditions. Strong Lewis acids and high temperatures can lead to substrate decomposition and polymerization.

    • Solution: Use milder Lewis acids (e.g., ZnCl₂, In(OTf)₃, Bi(OTf)₃) or alternative acylation methods that avoid strong Lewis acids altogether, such as using a nucleophilic catalyst like DBN (1,5-Diazabicyclo[4.3.0]non-5-ene) with acyl chlorides.[6]

  • Problem: Steric Hindrance at C3. Even with N-protection, the C4-methyl group can still hinder acylation at the C3 position, especially with bulky acylating agents.

    • Solution: If C3 acylation is desired, use a smaller acylating agent if possible. If another position is the target, this steric hindrance can be used to your advantage in combination with other strategies, such as C-H activation.

Q3: How can I achieve selective substitution on the benzene ring (C5, C6, C7) of 4-methylindole?

A3: Accessing the benzenoid C-H bonds requires moving beyond classical electrophilic substitution and employing modern transition-metal-catalyzed C-H functionalization.[7][8][9] This is the most powerful strategy for overcoming the innate reactivity patterns of the indole core. The key is to use a Directing Group (DG) . A directing group, typically installed on the indole nitrogen or at the C3 position, coordinates to a metal catalyst and delivers it to a specific, nearby C-H bond, enabling selective reaction at that site.[10][11]

Troubleshooting Guide: Transition-Metal-Catalyzed C-H Functionalization

Scenario: You are attempting a directed C-H functionalization on an N-protected 4-methylindole to achieve substitution at a specific position, but are facing issues with yield or selectivity.

Problem Potential Cause Recommended Solution & Rationale
No Reaction or Low Conversion 1. Inactive Catalyst: The pre-catalyst is not being activated under the reaction conditions.Solution: Ensure all reagents are anhydrous and the reaction is performed under an inert atmosphere (N₂ or Ar). Some catalysts require an additive (e.g., a silver salt oxidant) to enter the catalytic cycle. Double-check the literature for the specific activation requirements of your chosen system.[12]
2. Wrong Oxidant/Additive: The oxidant is incompatible with the catalyst or substrate.Solution: The choice of oxidant (e.g., Cu(OAc)₂, Ag₂CO₃) is critical and highly specific to the metal and reaction type. For Ru-catalyzed reactions, copper salts are common, while some Pd-catalyzed reactions use silver salts. Consult specific literature precedents for your directing group and catalyst combination.[12][13]
Poor Regioselectivity (Mixture of Isomers) 1. Ineffective Directing Group: The chosen directing group does not provide a strong enough preference for the desired position.Solution: The choice of directing group is paramount for controlling selectivity. Different groups favor different positions based on the size and geometry of the metallacyclic intermediate they form. See the table below for guidance.[14][15][16]
2. Competing Reaction Pathways: A less-hindered, electronically favorable site is competing with the directed position.Solution: Increase the steric bulk of the directing group or the ligands on the metal catalyst. This can physically block competing sites and enhance the preference for the directed C-H bond activation. For example, bulkier phosphine ligands can disfavor coordination at more accessible sites.
Product Decomposition 1. Reaction Temperature Too High: The organometallic intermediates or the final product may be unstable at elevated temperatures.Solution: Attempt the reaction at a lower temperature for a longer duration. While many C-H activations require heat, thermal decomposition is a common failure mode. Screen a range of temperatures (e.g., 80°C, 100°C, 120°C) to find the optimal balance.
2. Incompatible Solvent: The solvent may be coordinating to the catalyst or reacting with intermediates.Solution: Screen alternative high-boiling, non-coordinating solvents like 1,2-dichloroethane (DCE), toluene, or mesitylene. Avoid coordinating solvents like DMF or DMSO unless specified by the protocol.
Data Table: Common Directing Groups for Indole C-H Functionalization
Directing Group (Position)Metal Catalyst (Typical)Favored Position of SubstitutionRationale
Aldehyde/Ketone (at C3)Ru(II), Rh(III)C4 Forms a stable 6-membered metallacycle intermediate, overcoming the steric hindrance of the 4-methyl group to functionalize the adjacent C4 position.[12]
Pyrimidyl (at N1)Pd(II), Ru(II)C2 The nitrogen atoms of the pyrimidine ring form a tight 5-membered metallacycle, strongly directing functionalization to the C2 position.[14]
Pivaloyl (at N1)Rh(III)C7 The bulky pivaloyl group sterically blocks the C2 position and favors the formation of a metallacycle involving the less-hindered C7-H bond.[14]
Di-tert-butylphosphinoyl (at N1)Pd(II)C7 The phosphorus atom directs the catalyst, and the extreme bulk of the t-butyl groups completely obstructs the C2 position, leading to high C7 selectivity.[16][17]

Experimental Protocols & Workflows

Workflow Diagram: Strategy Selection for 4-Methylindole Substitution

This decision tree helps guide the selection of an appropriate synthetic strategy based on the desired position of substitution.

G start Desired Substitution on 4-Methylindole? c3_sub C3 Position start->c3_sub C3 c4_sub C4 Position start->c4_sub C4 c2_c7_sub C2 or C7 Position start->c2_c7_sub C2/C7 other_sub Other Benzenoid Positions (C5, C6) start->other_sub C5/C6 n_protect 1. N-Protection (e.g., -Ts, -Boc) 2. Milder Electrophilic Conditions (e.g., NBS, SO3-Pyridine) c3_sub->n_protect dg_c3 1. Install C3 Directing Group (e.g., -CHO, -COR) 2. Ru(II) or Rh(III) Catalyzed C-H Activation c4_sub->dg_c3 dg_n1 1. Install N1 Directing Group (e.g., -Pivaloyl for C7, -Pyrimidyl for C2) 2. Pd(II) or Rh(III) Catalyzed C-H Activation c2_c7_sub->dg_n1 advanced_dg Advanced/Multi-step Strategies: - Halogenation followed by Cross-Coupling - Remote C-H Functionalization other_sub->advanced_dg

Caption: Strategy selection for functionalizing 4-methylindole.

Protocol: Ruthenium-Catalyzed C4-Alkenylation of 3-Formyl-4-methylindole

This protocol describes a reliable method for achieving selective C4 functionalization by using a C3-aldehyde as a directing group, based on methodologies reported by Prabhu and others.[12][13][15]

Reaction Scheme: (A diagram showing 3-formyl-4-methylindole reacting with an acrylate ester in the presence of a Ruthenium catalyst to yield the C4-alkenylated product).

Materials:

  • 3-Formyl-4-methylindole (1.0 equiv)

  • Alkene (e.g., methyl acrylate) (3.0 equiv)

  • [Ru(p-cymene)Cl₂]₂ (5 mol%)

  • AgSbF₆ (20 mol%)

  • Cu(OAc)₂·H₂O (1.0 equiv)

  • Anhydrous 1,2-Dichloroethane (DCE)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add 3-formyl-4-methylindole, [Ru(p-cymene)Cl₂]₂, AgSbF₆, and Cu(OAc)₂·H₂O.

  • Inert Atmosphere: Seal the vial with a septum and purge with dry argon or nitrogen for 10-15 minutes.

  • Solvent and Reagent Addition: Through the septum, add anhydrous DCE, followed by the alkene (e.g., methyl acrylate) via syringe.

  • Reaction Conditions: Place the sealed vial in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots from the reaction mixture.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with dichloromethane (DCM) and filter through a pad of Celite® to remove metal salts.

    • Wash the Celite® pad with additional DCM.

    • Combine the organic filtrates and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient) to afford the pure C4-alkenylated product.

Causality Behind Choices:

  • Ru(II) Catalyst: Ruthenium catalysts are highly effective for C-H activation directed by weakly coordinating groups like aldehydes.[12][13]

  • AgSbF₆: The silver salt acts as a halide scavenger, abstracting a chloride from the ruthenium precursor to generate the active cationic catalyst.

  • Cu(OAc)₂: The copper(II) acetate serves as an oxidant to regenerate the active catalytic species, allowing the catalytic cycle to turn over.

  • DCE Solvent: A high-boiling, non-coordinating solvent is required for the reaction to proceed at an adequate rate without interfering with the catalyst.

Mechanism Diagram: C3-Aldehyde Directed C4-H Activation

G sub Indole-C3-CHO + [Ru] intermed1 Coordination (6-membered pre-cyclometalation complex) sub->intermed1 1 intermed2 C-H Activation / CMD (Ruthenacycle Intermediate) intermed1->intermed2 2 intermed3 Alkene Insertion intermed2->intermed3 3 intermed4 Beta-Hydride Elimination intermed3->intermed4 4 prod C4-Alkenylated Product + [Ru-H] intermed4->prod 5 regen Oxidant (Cu(II)) Regenerates [Ru] prod->regen regen->sub Catalytic Cycle

Caption: Simplified catalytic cycle for Ru-catalyzed C4-alkenylation.

References

  • D. C. G. G. A. de Oliveira, A. K. J. de Sousa, and L. C. D. Rezende, "Transition metal-catalyzed C–H functionalizations of indoles," New Journal of Chemistry, 2021.

  • A. K. S. K. Verma, "ch functionalization of indoles and oxindoles through cdc reactions," Journal of Chemical Reviews, 2021.

  • J. A. Jordan-Hore, "Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole," ACS Catalysis, 2017.

  • K. R. Prabhu, et al., "Regioselective Synthesis of 4‐Substituted Indoles via CH Activation: A Ruthenium Catalyzed Novel Directing Group," Chemistry – An Asian Journal, 2014.

  • T. G. Mundhe, B. N. Chate, and A. S. Patki, "A Short Review of C7 – H Bond Functionalization of Indole/Indoline," International Journal of Research in Applied Sciences, 2025.

  • D. C. G. G. A. de Oliveira, et al., "Transition metal-Catalyzed C-H Functionalizations of Indoles," New Journal of Chemistry, 2021.

  • M. J. James, et al., "C4–H indole functionalisation: precedent and prospects," Chemical Science, 2018.

  • K. R. Prabhu, et al., "Regioselective Synthesis of 4-Substituted Indoles via C–H Activation: A Ruthenium Catalyzed Novel Directing Group Strategy," Organic Letters, 2013.

  • X. Wang, et al., "Ruthenium-Catalyzed Selective C4 C–H Phosphorylation of Indoles and Mechanistic Insights," Organic Letters, 2025.

  • S. O. Badir, et al., "Direct C‐4 Functionalization of Indoles," ResearchGate, 2020.

  • Z. Shi, et al., "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds," Accounts of Chemical Research, 2021.

  • Y. Kuninobu, et al., "Iridium-Catalyzed Direct C4- and C7-Selective Alkynylation of Indoles Using Sulfur-Directing Groups," Angewandte Chemie International Edition, 2019.

  • R. Sarpong, et al., "Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes," The Journal of Organic Chemistry, 2008.

  • Z. Shi, et al., "From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C–H Bonds," Accounts of Chemical Research, 2021.

  • M. J. James, et al., "C4–H indole functionalisation: precedent and prospects," Chemical Science, 2018.

  • G. S. Ponticello and J. J. Baldwin, "Useful synthesis of 4-substituted indoles," The Journal of Organic Chemistry, 1979.

  • Y. Jia, et al., "Regioselective Direct C-4 Functionalization of Indole: Total Syntheses of (−)-Agroclavine and (−)-Elymoclavine," Organic Letters, 2017.

  • Various Authors, "ChemInform Abstract: Metal-Catalyzed Cross-Coupling Reactions for Indoles," ChemInform, 2014.

  • M. J. James, et al., "C4–H indole functionalisation: precedent and prospects," Chemical Science, 2018.

  • J. A. Bull, et al., "Overcoming Substrate Bias in Radical Addition: Selective C3-Functionalisation of Indoles," Angewandte Chemie International Edition, 2020.

  • "Experiment 1: Friedel-Crafts Acylation," University Course Material.

  • K. Itami, et al., "Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles," Journal of the American Chemical Society, 2019.

  • G. G. K. S. N. Kumar, et al., "Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System," The Journal of Organic Chemistry, 2020.

  • BenchChem Technical Support, "Application Notes and Protocols: Friedel-Crafts Acylation with 4-(Methylthio)phenylacetyl Chloride," BenchChem, 2025.

  • S. K. Singh, et al., "Synthesis of 4-aminophenyl substituted indole derivatives for the instrumental analysis and molecular docking evaluation studies," AIP Conference Proceedings, 2017.

  • "Electrophilic substitution at the indole," Quimicaorganica.org.

  • T. Tobrman, et al., "Recent Progress Concerning the N-Arylation of Indoles," Molecules, 2021.

  • C. Gonzalez-Vidal and J. A. S. Perez, "Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs," Marine Drugs, 2021.

  • BenchChem Technical Support, "Application Notes and Protocols: Friedel-Crafts Acylation with (4-Methylphenoxy)acetyl chloride," BenchChem, 2025.

  • D. A. Nagib, et al., "Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation," Organic Syntheses, 2018.

  • H. M. L. Davies, et al., "Catalyst-Controlled Directing Group Translocation in the Site Selective C–H Functionalization of 3-Carboxamide Indoles and Metallocarbenes," ChemRxiv, 2020.

  • F. Terrier, et al., "Electrophilic Heteroaromatic Substitutions: Reactions of 5-X-Substituted lndoles with 4,6-Di nit ro benzof uroxan," Journal of the Chemical Society, Perkin Transactions 2, 1993.

  • "Steric Hindrance: Definition, Factors, & Examples," Chemistry Learner.

  • "The Impact Of Steric Hindrance On Chemical Reactions," FasterCapital.

  • G. Cera, et al., "Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles," Catalysts, 2018.

  • J. A. Bull, et al., "Friedel−Crafts Acylation of Pyrroles and Indoles using 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) as a Nucleophilic Catalyst," Organic Letters, 2013.

  • S. Khan, "Steric hindrance | Substitution and elimination reactions | Organic chemistry," Khan Academy, 2013.

  • "Metal-Catalyzed Cross-Coupling Reactions," ChemTalk.

  • J. Montgomery, et al., "Advances in Transition Metal (Pd, Ni, Fe)-Catalyzed Cross-Coupling Reactions Using Alkyl-Organometallics as Reaction Partners," Chemical Reviews, 2011.

  • I. Fernández, et al., "Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?," Journal of the American Chemical Society, 2022.

  • J. Ashenhurst, "Steric Hindrance (Is Like A Fat Goalie)," Master Organic Chemistry, 2011.

  • H. S. Rzepa, "Understanding the electrophilic aromatic substitution of indole," Henry Rzepa's Blog, 2013.

  • "1.31: Electrophilic Substitution," Chemistry LibreTexts, 2022.

  • A. H. Jackson, et al., "Electrophilic substitution in indoles. Part 15. The reaction between methylenedi-indoles and p-nitrobenzenediazonium fluoroborate," Journal of the Chemical Society, Perkin Transactions 1, 1982.

Sources

Reference Data & Comparative Studies

Validation

Unraveling the Molecular Blueprint: A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-bromo-4-methylindole-2-carboxylate

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry, particularly with electron ionization (EI), stands as a p...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Mass spectrometry, particularly with electron ionization (EI), stands as a powerful analytical technique, providing a molecular fingerprint through characteristic fragmentation patterns. This guide offers an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of methyl 5-bromo-4-methylindole-2-carboxylate, a substituted indole ester with potential pharmacological significance.

This document will navigate through the foundational principles of EI-MS, dissect the predicted fragmentation cascade of our target molecule, and draw comparative insights from the known fragmentation of a closely related analogue, methyl indole-2-carboxylate. By understanding these fragmentation pathways, researchers can gain crucial structural information, aiding in the identification and characterization of complex molecules.

The Logic of Fragmentation: Indoles and Esters Under Electron Impact

Electron ionization mass spectrometry subjects molecules to a high-energy electron beam, leading to the formation of a molecular ion (M⁺˙) that is often unstable. This radical cation subsequently undergoes a series of fragmentation reactions, breaking down into smaller, charged fragments. The resulting mass spectrum, a plot of relative ion abundance versus mass-to-charge ratio (m/z), provides a unique pattern that is dependent on the molecule's structure.

For indole derivatives, fragmentation is often characterized by the stability of the aromatic ring system. Common fragmentation pathways for simple indoles involve the loss of small neutral molecules like HCN.[1] Esters, on the other hand, frequently undergo cleavage of the bonds adjacent to the carbonyl group, most notably the loss of the alkoxy group (-OR) to form a stable acylium ion.[2]

Predicted Fragmentation Pattern of Methyl 5-bromo-4-methylindole-2-carboxylate

The structure of methyl 5-bromo-4-methylindole-2-carboxylate incorporates three key features that will dictate its fragmentation: the indole core, the methyl ester group, and the bromine and methyl substituents on the benzene ring. The presence of bromine is particularly noteworthy, as it will result in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by two m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).

Based on established fragmentation principles, the following table outlines the predicted major fragment ions for methyl 5-bromo-4-methylindole-2-carboxylate.

m/z (Predicted)Proposed Ion Structure/FormulaRelative Abundance (Predicted)Fragmentation Pathway
267/269[C₁₁H₁₀BrNO₂]⁺˙ModerateMolecular ion (M⁺˙) peak, exhibiting the characteristic M/M+2 isotope pattern for bromine.
236/238[C₁₀H₇BrNO]⁺HighLoss of a methoxy radical (·OCH₃) from the molecular ion via alpha-cleavage of the ester.
208/210[C₉H₅Br]⁺˙ModerateSubsequent loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment.
129[C₉H₇N]⁺ModerateLoss of a bromine radical (·Br) from the [M-OCH₃-CO]⁺ fragment, followed by rearrangement.
128[C₉H₆N]⁺ModerateLoss of HBr from the [M-OCH₃]⁺ fragment.

A Comparative Analysis: The Influence of Substitution

To better understand the fragmentation of our target molecule, a comparison with the experimentally determined mass spectrum of methyl indole-2-carboxylate is invaluable.[3]

m/z (Observed for Methyl Indole-2-carboxylate)Ion FormulaRelative AbundanceFragmentation Pathway
175[C₁₀H₉NO₂]⁺˙HighMolecular ion (M⁺˙)
144[C₉H₆NO]⁺Very High (Base Peak)Loss of a methoxy radical (·OCH₃)
116[C₈H₆N]⁺HighLoss of carbon monoxide (CO) from the m/z 144 fragment
89[C₇H₅]⁺ModerateLoss of HCN from the m/z 116 fragment

The comparison highlights several key points:

  • Molecular Ion: The molecular ion of methyl 5-bromo-4-methylindole-2-carboxylate is predicted to be significantly heavier (m/z 267/269) due to the presence of bromine and an additional methyl group. The characteristic M/M+2 isotopic pattern will be a definitive indicator of the presence of bromine.

  • Loss of Methoxy Group: Both molecules are expected to readily lose the methoxy radical (·OCH₃) from the ester group, leading to the base peak or a very abundant peak in their respective spectra. This is a classic fragmentation pathway for methyl esters.

  • Influence of Substituents: The subsequent fragmentation of the [M-OCH₃]⁺ ion is where the influence of the bromo and methyl substituents becomes apparent. For the unsubstituted analogue, the loss of CO to form the m/z 116 ion is a major pathway. In our target molecule, the corresponding fragment would be at m/z 208/210. The presence of the bromine atom offers additional fragmentation routes, such as the loss of a bromine radical or hydrogen bromide.

Visualizing the Fragmentation Cascade

The following diagram illustrates the predicted primary fragmentation pathway of methyl 5-bromo-4-methylindole-2-carboxylate under electron ionization.

Fragmentation_Pathway M Methyl 5-bromo-4-methylindole-2-carboxylate m/z 267/269 [C₁₁H₁₀BrNO₂]⁺˙ F1 [M - OCH₃]⁺ m/z 236/238 [C₁₀H₇BrNO]⁺ M->F1 - ·OCH₃ F2 [M - OCH₃ - CO]⁺˙ m/z 208/210 [C₉H₅Br]⁺˙ F1->F2 - CO F4 [C₉H₆N]⁺ m/z 128 F1->F4 - HBr F3 [C₉H₇N]⁺ m/z 129 F2->F3 - ·Br

Caption: Predicted EI-MS fragmentation pathway of methyl 5-bromo-4-methylindole-2-carboxylate.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following general protocol for gas chromatography-mass spectrometry (GC-MS) analysis with electron ionization can be employed.

1. Sample Preparation:

  • Dissolve approximately 1 mg of purified methyl 5-bromo-4-methylindole-2-carboxylate in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate.
  • Vortex the solution to ensure complete dissolution.

2. GC-MS Instrumentation and Parameters:

  • Gas Chromatograph:
  • Injector Temperature: 250 °C
  • Injection Mode: Splitless (or split, depending on concentration)
  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
  • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.
  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
  • Mass Spectrometer (Electron Ionization Detector):
  • Ion Source Temperature: 230 °C
  • Electron Energy: 70 eV
  • Mass Range: m/z 40-400
  • Scan Rate: 2 scans/second

3. Data Acquisition and Analysis:

  • Inject 1 µL of the prepared sample into the GC-MS system.
  • Acquire the mass spectrum of the chromatographic peak corresponding to methyl 5-bromo-4-methylindole-2-carboxylate.
  • Analyze the resulting mass spectrum to identify the molecular ion and major fragment ions. Compare the observed m/z values and isotopic patterns with the predicted data.

The following workflow diagram outlines the general steps for a GC-MS experiment.

GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_gc_ms_analysis GC-MS Analysis cluster_data_analysis Data Analysis Dissolve Dissolve Sample in Solvent Vortex Vortex to Mix Dissolve->Vortex Inject Inject Sample Vortex->Inject Separate GC Separation Inject->Separate Ionize Electron Ionization (70 eV) Separate->Ionize Detect Mass Detection Ionize->Detect Acquire Acquire Mass Spectrum Detect->Acquire Identify Identify Molecular and Fragment Ions Acquire->Identify Compare Compare with Predicted Pattern Identify->Compare

Caption: General workflow for GC-MS analysis.

Conclusion

The predictable and informative nature of mass spectrometry fragmentation makes it an indispensable tool for the structural characterization of organic molecules. By applying fundamental principles of fragmentation for indoles and esters, and considering the influence of halogen substituents, we have constructed a detailed predictive guide to the EI-MS fragmentation pattern of methyl 5-bromo-4-methylindole-2-carboxylate. The comparative analysis with its unsubstituted analogue, methyl indole-2-carboxylate, further solidifies our understanding of how structural modifications impact the fragmentation cascade. This guide serves as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and analytical chemistry, empowering them to confidently interpret mass spectral data and accelerate their research endeavors.

References

  • PubChem. Methyl 1H-indole-2-carboxylate. [Link]

  • Kihel, A., Ahbala, M., Sdassi, H., Sir, H., Mouzdahir, A. and Bauchat, P. (2016) Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

Sources

Comparative

Comparative Reactivity of 5-Bromo vs. 6-Bromo Indole-2-Carboxylates: A Guide for Synthetic and Medicinal Chemists

Introduction The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2][3] Its electron-rich nature and versatile functi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The indole nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural core of numerous natural products and pharmaceutical agents.[1][2][3] Its electron-rich nature and versatile functionalization potential make it an invaluable template in drug discovery.[4] Among the most powerful strategies for elaborating the indole core are palladium-catalyzed cross-coupling reactions, for which halogenated indoles serve as indispensable precursors.[4][5]

This guide provides an in-depth technical comparison of the reactivity of two common and commercially available building blocks: 5-bromoindole-2-carboxylates and 6-bromoindole-2-carboxylates. Understanding the subtle yet significant differences in their reactivity, governed by the position of the bromine atom, is paramount for designing efficient synthetic routes and optimizing reaction conditions. We will explore the underlying electronic and steric factors and provide supporting experimental data for key transformations, enabling researchers, scientists, and drug development professionals to make informed decisions in their synthetic endeavors.

The Decisive Influence: Electronic and Steric Effects of Bromine Position

The reactivity of a bromoindole in transformations like palladium-catalyzed cross-coupling is primarily dictated by the ease of oxidative addition of a Pd(0) complex to the carbon-bromine (C-Br) bond. This step is highly sensitive to the electronic environment and steric hindrance around the C-Br bond.

Electronic Effects: The indole ring system is inherently electron-rich due to the lone pair of electrons on the nitrogen atom, which is delocalized throughout the bicyclic structure.[4] A bromine substituent exerts two opposing electronic effects: it is electron-withdrawing through induction (due to its electronegativity) and electron-donating through resonance (due to its lone pairs).[5] Overall, bromine acts as a deactivating, ortho-, para- directing group in electrophilic aromatic substitution.[4]

  • 5-Bromo Isomer: The bromine at the C5 position is para to the C3a-N1 bond and meta to the C7a-N1 bond. Its inductive withdrawal and resonance effects directly influence the electron density of the benzenoid ring.

  • 6-Bromo Isomer: The bromine at the C6 position is meta to the C3a-N1 bond. Its electronic influence on the pyrrole ring is less direct compared to the C5 position.

The electron-withdrawing carboxylate group at the C2 position significantly lowers the electron density of the entire indole system, particularly the pyrrole ring, making both isomers less susceptible to electrophilic attack than unsubstituted indole but more primed for reactions on the benzenoid ring.

Steric Effects: While the steric profiles are broadly similar, the C6 position can be considered slightly more hindered. It is flanked by the C5 and C7 positions of the fused ring system, which can create a more crowded environment for the approach of bulky catalytic complexes compared to the C5 position.[6][7]

Caption: Structures of the compared bromoindole-2-carboxylate isomers.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most prevalent methods for functionalizing bromoindoles, enabling the formation of new carbon-carbon and carbon-nitrogen bonds with high efficiency and functional group tolerance.[8]

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a versatile tool for creating biaryl structures by coupling an organoboron reagent with an organic halide.[9][10] The catalytic cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[1][10] The initial oxidative addition of the palladium catalyst to the C-Br bond is often the rate-determining step and is thus most sensitive to the electronic and steric differences between the 5- and 6-bromo isomers.

Experimental Insights: While both isomers are competent substrates for Suzuki coupling, subtle differences in optimal conditions and yields can be observed. Generally, the slightly different electronic environments may necessitate fine-tuning of the catalyst, ligand, and base combination to achieve maximal conversion.

Data Summary: Suzuki-Miyaura Coupling of Bromoindoles

Substrate Coupling Partner Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
5-Bromoindole Phenylboronic acid Pd(dppf)Cl₂ K₂CO₃ Dimethoxyethane 80 95 (for indazole analog) [11]
5-Bromoindole Arylboronic acid Pd(OAc)₂ / SPhos K₂CO₃ H₂O:Acetonitrile RT High [1]
5-Bromoindole Arylboronic acid Pd(PPh₃)₄ Cs₂CO₃ Ethanol 100 (MW) Good to Excellent [1][12]

| 6-Bromoindole | Arylboronic acid | Pd(dppf)Cl₂ / PPh₃ | K₂CO₃ | Dioxane/H₂O | 100 | 70-85 | General conditions, specific data for the 2-carboxylate is limited |

Note: Data for the 6-bromoindole-2-carboxylate is less prevalent in the literature; the conditions listed are representative for other 6-bromoindoles and serve as a strong starting point for optimization.

G pd0 Pd(0)Ln ox_add Oxidative Addition pd0->ox_add r_x Ar-Br (Indole) r_x->ox_add pd2_complex Ar-Pd(II)Ln(Br) ox_add->pd2_complex transmetal Transmetalation (Base) pd2_complex->transmetal boronic R'-B(OH)₂ boronic->transmetal pd2_r Ar-Pd(II)Ln(R') transmetal->pd2_r red_elim Reductive Elimination pd2_r->red_elim red_elim->pd0 Catalyst Regeneration product Ar-R' (Product) red_elim->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Representative Protocol: Suzuki-Miyaura Coupling of a Bromoindole-2-carboxylate

Rationale: This protocol utilizes a common palladium acetate/SPhos catalyst system known for its high efficiency and broad substrate scope.[1] A mixed aqueous solvent system often accelerates the transmetalation step.

  • Vessel Preparation: To a reaction vial equipped with a magnetic stir bar, add the bromoindole-2-carboxylate (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and potassium carbonate (3.0 equiv.).

  • Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving Palladium(II) acetate (Pd(OAc)₂, 0.01 equiv.) and SPhos (0.01 equiv.) in a degassed 4:1 mixture of Water:Acetonitrile.

  • Reaction Initiation: Add the catalyst solution to the reaction vial containing the substrates.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and stir. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired product.[1][9]

Buchwald-Hartwig Amination: Crafting C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds, coupling aryl halides with a wide variety of amine nucleophiles.[8][13] The mechanism is analogous to other palladium-catalyzed cross-couplings and is invaluable for synthesizing aniline derivatives, which are prevalent in pharmaceuticals.[13][14]

Experimental Insights: Both 5- and 6-bromoindoles are effective substrates in Buchwald-Hartwig aminations. The choice of ligand is critical, with sterically hindered biaryl phosphine ligands (e.g., XPhos, tBuXPhos) often providing the best results, especially for challenging couplings.[15] The slightly different electronic properties of the 5- vs. 6-bromo isomers may lead to minor variations in reaction kinetics, but both are generally high-yielding.

Data Summary: Buchwald-Hartwig Amination of Bromoindoles

Substrate Amine Catalyst / Ligand Base Solvent Temp (°C) Yield (%) Reference
5-Bromoindole Aniline L-Pd-G1 / tBu-XPhos K₃PO₄ t-AmylOH / H₂O 65 85 [15]
6-Bromoindole Various Amines Pd₂(dba)₃ / Xantphos Cs₂CO₃ Dioxane 110 60-90 [16]
6-Bromo-1H-indazole Various Amines Pd(OAc)₂ / BINAP Cs₂CO₃ Toluene 100 High [17]

| Unprotected Bromoindoles | Anilines | BrettPhos, Pd(OAc)₂ | K₂CO₃ | tBuOH | - | Good |[18] |

Representative Protocol: Buchwald-Hartwig Amination of a Bromoindole-2-carboxylate

Rationale: This protocol employs a modern palladium precatalyst and a specialized biarylphosphine ligand under aqueous conditions, which has been shown to be effective for unprotected halo-tryptophan derivatives and serves as an excellent starting point.[15]

  • Vessel Preparation: To a reaction vial, add the bromoindole-2-carboxylate (1.0 equiv.), the amine coupling partner (1.2 equiv.), potassium phosphate (K₃PO₄, 2.0 equiv.), and the palladium precatalyst and ligand (e.g., L-Pd-G1 and tBu-XPhos, 0.02 equiv.).

  • Inert Atmosphere: Seal the vial and thoroughly degas by evacuating and backfilling with Argon or Nitrogen (3-5 cycles).

  • Solvent Addition: Add degassed solvent (e.g., a mixture of t-Amyl alcohol and water).

  • Heating and Monitoring: Place the vial in a preheated oil bath at 65-100 °C and stir vigorously. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction and Purification: Separate the layers and extract the aqueous phase with the organic solvent. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.

Reactivity in Other Key Transformations

Electrophilic Aromatic Substitution

The indole ring is intrinsically reactive towards electrophiles, with substitution occurring preferentially at the C3 position.[4][18][19] The bromine atom at either the C5 or C6 position acts as a deactivating group, reducing the overall nucleophilicity of the ring compared to unsubstituted indole.[4] However, the strong directing effect of the indole nitrogen typically ensures that electrophilic attack still occurs at C3, provided it is unsubstituted. The rate of reaction is expected to be slower for both bromo-isomers compared to the parent indole-2-carboxylate.

Nucleophilic Aromatic Substitution (SNAr)

Direct SNAr on an electron-rich system like indole is generally unfavorable unless the ring is strongly activated by potent electron-withdrawing groups positioned ortho or para to the leaving group.[20][21][22] The C2-carboxylate group does withdraw electron density, but its position relative to the bromine in both the 5- and 6-isomers is not optimal for stabilizing the negative charge of the key Meisenheimer intermediate.[21] Consequently, SNAr is not a common or efficient pathway for functionalizing these substrates. Palladium-catalyzed coupling reactions like the Buchwald-Hartwig amination are vastly superior for achieving the same net transformation (C-Br to C-N).

Caption: General experimental workflow for a cross-coupling reactivity comparison.

Conclusion and Practical Recommendations

Both 5-bromo and 6-bromo indole-2-carboxylates are highly valuable and versatile intermediates in organic synthesis. Their primary utility lies in their participation in palladium-catalyzed cross-coupling reactions.

  • Reactivity in Cross-Coupling: For both Suzuki-Miyaura and Buchwald-Hartwig reactions, the two isomers exhibit broadly similar reactivity. Both are competent substrates capable of providing high yields of the desired products. The choice between them should primarily be dictated by the desired final substitution pattern of the target molecule. However, for any given transformation, researchers should anticipate the need for minor optimization of reaction parameters (ligand, base, solvent, temperature) to achieve maximum efficiency, as the subtle electronic and steric differences can influence reaction kinetics.

  • Other Transformations: For reactions sensitive to the precise electronic distribution, such as electrophilic substitution, the position of the bromine will have a more pronounced, albeit primarily rate-influencing, effect. Nucleophilic aromatic substitution is generally not a viable strategy for either isomer.

References

  • Benchchem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling with 5-Bromoindole. BenchChem.
  • Benchchem. (2025). An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromoindole. BenchChem.
  • Benchchem. (2025). Comparative analysis of catalysts for 5-bromoindole Suzuki coupling. BenchChem.
  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555.
  • Fiveable. (2025).
  • Al-Saffar, Z. H., et al. (2015). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3. Chemistry of Heterocyclic Compounds, 51(8), 714-722.
  • Benchchem. (2025). The Pivotal Role of Bromine in the Reactivity of 3-Bromo-1H-indole-2-carbaldehyde: An In-depth Technical Guide. BenchChem.
  • ResearchGate. (n.d.). Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic....
  • Fravolini, A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(5), 5696-5708.
  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by mOH and mCl: a computational study. Atmospheric Chemistry and Physics, 22(17), 11543-11555.
  • Zhang, J., & Schmalz, H.-G. (2006). Umpolung Reactivity of Indole through Gold Catalysis.
  • Bess, E. N., et al. (2013). Diindolylamine Preparation and Stability Investigations. The Journal of Organic Chemistry, 78(22), 11370-11376.
  • Benchchem. (2025). A Comparative Guide to Computational Studies of the Fischer Indole Reaction Mechanism. BenchChem.
  • CORE. (n.d.). The Synthesis of 2- and 3-Substituted Indoles.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Garg, N. K., & Stoltz, B. M. (2005). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Journal of the American Chemical Society, 127(15), 5970-5971.
  • Somei, M., et al. (1999). Regiospecific Bromination of 3-Methylindoles with NBS and Its Application to the Concise Synthesis of Optically Active Unusual Tryptophans Present in Marine Cyclic Peptides1. The Journal of Organic Chemistry, 64(10), 3624-3628.
  • ResearchGate. (n.d.). Electrophilic Substitution Reactions of Indoles.
  • Mayr, H., et al. (2006). Nucleophilic reactivities of indoles. The Journal of Organic Chemistry, 71(25), 9361-9371.
  • Zhu, H., et al. (2025). Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. Organic Chemistry Frontiers.
  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649.
  • Royal Society of Chemistry. (2025). Recent advances in the synthesis of indoles and their applications.
  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize.
  • Wikipedia. (n.d.). Nucleophilic aromatic substitution.
  • Liu, C.-Y., et al. (2011). Electrophilic Aromatic Substitution of a BN Indole. Organic Letters, 13(23), 6276-6279.
  • Ghorai, M. K., et al. (2007). Highly Substituted Indole Library Synthesis by Palladium-Catalyzed Coupling Reactions in Solution and on a Solid Support. Organic Letters, 9(26), 5441-5444.
  • ResearchGate. (2023). Reaction Mechanism and Effect of Substituent in Direct Bromination of Indoles.
  • ResearchGate. (2023). Novel 5-Bromoindole-2-Carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure-Activity Relationship.
  • Delineating Physical Organic Parameters in Site-Selective C–H Functionalization of Indoles. (2018). Journal of the American Chemical Society, 140(25), 7947-7957.
  • Wikipedia. (n.d.). Buchwald–Hartwig amination.
  • Al-Shamari, A. M., et al. (2023). Novel 5-bromoindole-2-carboxylic Acid Derivatives as EGFR Inhibitors: Synthesis, Docking Study, and Structure Activity Relationship. Anti-cancer Agents in Medicinal Chemistry, 23(11), 1323-1339.
  • Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
  • MDPI. (2021). Effect of Bromination on the Quorum Sensing-Inhibiting Properties of Indole-3-Carboxaldehydes in Chromobacterium violaceum AHL System.
  • ResearchGate. (n.d.). Synthesis of compounds 1, 2 and the new 5‐bromoindole‐2‐carboxylic acid....
  • LibreTexts, C. (2023). 2.
  • Bonin, M., et al. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Heterocycles, 51(12), 2823.
  • Royal Society of Chemistry. (2019). Buchwald Hartwig diversification of unprotected halotryptophans, halotryptophan containing tripeptides and the natural product barettin in aqueous conditions.
  • Hardoim, P. R., et al. (2019). Computationally Guided Discovery and Experimental Validation of Indole-3-acetic Acid Synthesis Pathways. ACS Synthetic Biology, 8(12), 2755-2763.
  • Benchchem. (2025).
  • Viciu, M. S., & Nolan, S. P. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Fisher Scientific. (n.d.). Aromatic Nucleophilic Substitution.
  • LibreTexts, C. (2025). 16.
  • Tschirret-Guth, R. A. (1996).
  • ChemicalBook. (n.d.). Ethyl 5-Bromoindole-2-carboxylate.
  • PubMed Central. (n.d.). A mechanistic continuum of nucleophilic aromatic substitution reactions with azole....

Sources

Validation

A Researcher's Guide to Infrared Spectroscopy of Indole Ester Carbonyl Groups: A Comparative Analysis

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating function...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise characterization of molecular structures is paramount. Infrared (IR) spectroscopy stands as a cornerstone technique for elucidating functional groups, and within the vast landscape of organic molecules, the indole nucleus and its derivatives are of significant interest due to their prevalence in bioactive compounds. This guide provides an in-depth comparative analysis of the IR spectroscopy absorption bands for indole ester carbonyl groups, offering experimental data and field-proven insights to aid in accurate spectral interpretation.

The Vibrational Language of the Carbonyl Group in Indole Esters

The carbonyl (C=O) stretching vibration is one of the most intense and diagnostic absorption bands in an IR spectrum. For a typical aliphatic ester, this band is found in the range of 1735-1750 cm⁻¹[1][2]. However, the electronic environment of the indole ring system introduces nuances that significantly influence the vibrational frequency of an attached ester's carbonyl group.

The position of the C=O stretching band is primarily governed by a delicate interplay of inductive and resonance effects. The electronegative oxygen atom of the ester group inductively pulls electron density away from the carbonyl carbon, which tends to increase the bond strength and, consequently, the stretching frequency[2]. Conversely, resonance effects, where the lone pair of electrons on the ester oxygen delocalizes into the carbonyl group, can decrease the double-bond character of the C=O bond, leading to a lower stretching frequency.

In the context of indole esters, the position of the ester group on the indole ring and the nature of any substituents on the ring or the ester's alkyl chain will further modulate these electronic effects.

Comparative Analysis of Carbonyl Absorption Bands in Indole Esters

The following table summarizes the experimentally observed carbonyl (C=O) stretching frequencies for a selection of indole esters, showcasing the influence of substitution patterns.

Compound NameEster PositionSubstituentsC=O Stretching Frequency (cm⁻¹)Key Observations
Methyl 5-iodo-1H-indole-3-carboxylateC35-Iodo (electron-withdrawing)1680[3]The electron-withdrawing iodine atom at the 5-position lowers the carbonyl stretching frequency compared to a typical aromatic ester.
Ethyl 5-iodo-1H-indole-3-carboxylateC35-Iodo (electron-withdrawing)1672[3]A further slight decrease in frequency is observed with the ethyl ester compared to the methyl ester, potentially due to minor electronic differences.
Methyl 5-iodo-6-methyl-1H-indole-3-carboxylateC35-Iodo, 6-Methyl (electron-donating)1684[3]The presence of the electron-donating methyl group at the 6-position slightly increases the C=O frequency compared to the 5-iodo-substituted methyl ester.
Methyl 6-chloro-5-iodo-1H-indole-3-carboxylateC36-Chloro, 5-Iodo (electron-withdrawing)1673[3]The combined electron-withdrawing effect of two halogen substituents results in a lower carbonyl stretching frequency.
1-Pentyl-1H-indole-2-carboxylic acidC21-Pentyl1684.1 (as carboxylic acid)[4]While a carboxylic acid, this provides an insight into the C=O frequency at the C2 position, which is influenced by direct attachment to the indole nitrogen's electronic system.

Key Insights from the Comparative Data:

  • Influence of Substituents on the Indole Ring: Electron-withdrawing groups, such as halogens, on the indole ring tend to lower the carbonyl stretching frequency of the ester group. This can be attributed to their ability to pull electron density from the ring, which in turn affects the resonance delocalization involving the ester.

  • Positional Isomerism: The electronic environment at different positions on the indole ring is distinct. Esters at the C3 position are influenced by the adjacent pyrrole ring, while those at other positions will experience different electronic effects.

  • Nature of the Ester Alkyl Group: While generally having a smaller effect than ring substituents, the nature of the alcohol portion of the ester (e.g., methyl vs. ethyl) can cause minor shifts in the carbonyl stretching frequency.

Beyond the Carbonyl: Other Key Vibrational Modes

A comprehensive analysis of the IR spectrum of an indole ester involves identifying other characteristic absorption bands:

  • N-H Stretch: For indole esters with an unsubstituted nitrogen, a characteristic N-H stretching vibration is observed in the region of 3200-3500 cm⁻¹. This band can be sharp or broad, depending on the extent of hydrogen bonding in the sample[5]. For instance, in ethyl 5-iodo-1H-indole-3-carboxylate, the N-H stretch is observed at 3276 cm⁻¹[3].

  • C-O Stretches: Esters exhibit two distinct C-O stretching vibrations. The asymmetric C-O stretch, typically found between 1100 and 1300 cm⁻¹, is usually strong and broad. The symmetric C-O stretch appears at a lower frequency, between 1000 and 1100 cm⁻¹[6].

  • Aromatic C-H and C=C Stretches: The indole ring will display characteristic aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching bands in the 1400-1600 cm⁻¹ region.

Experimental Protocol for Acquiring High-Quality IR Spectra of Indole Esters

The choice of sampling technique is crucial for obtaining a high-quality IR spectrum. Attenuated Total Reflectance (ATR)-FTIR is often the preferred method for both solid and liquid indole esters due to its minimal sample preparation and high reproducibility[7][8].

Step-by-Step Methodology for ATR-FTIR Analysis
  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Clean the crystal surface with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free wipe.

    • Acquire a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application (Crystalline Solid):

    • Place a small amount of the crystalline indole ester sample directly onto the center of the ATR crystal.

    • Lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal surface. The pressure should be firm but not excessive to avoid damaging the crystal.

  • Sample Application (Liquid or Oily Sample):

    • Place a single drop of the liquid indole ester onto the center of the ATR crystal.

    • If using a press, lower it gently to spread the liquid and ensure a consistent path length.

  • Data Acquisition:

    • Collect the IR spectrum over the desired wavenumber range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically perform the background subtraction.

    • Use the software tools to identify and label the peaks of interest, paying close attention to the carbonyl stretching region.

Logical Workflow for IR Spectral Analysis of Indole Esters

The following diagram illustrates a logical workflow for the analysis of an unknown indole ester sample using IR spectroscopy.

IR_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis Sample Indole Ester Sample (Solid or Liquid) Clean_ATR Clean ATR Crystal Sample->Clean_ATR Background Acquire Background Spectrum Clean_ATR->Background Apply_Sample Apply Sample to ATR Crystal Background->Apply_Sample Acquire_Spectrum Acquire FTIR Spectrum (e.g., 4000-400 cm⁻¹, 32 scans) Apply_Sample->Acquire_Spectrum Identify_CO Identify C=O Stretch (1670-1750 cm⁻¹) Acquire_Spectrum->Identify_CO Identify_NH Identify N-H Stretch (if applicable, ~3300 cm⁻¹) Identify_CO->Identify_NH Identify_CO_stretches Identify C-O Stretches (1100-1300 cm⁻¹) Identify_NH->Identify_CO_stretches Identify_Aromatic Identify Aromatic Bands (C-H > 3000 cm⁻¹, C=C 1400-1600 cm⁻¹) Identify_CO_stretches->Identify_Aromatic Compare Compare with Reference Data and Known Correlations Identify_Aromatic->Compare Structure_Elucidation Propose/Confirm Structure Compare->Structure_Elucidation

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